Cas no 845781-52-4 (5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid)
5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid
- 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
- DTXSID40374070
- 845781-52-4
- MFCD06201679
- AKOS012232129
- 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoicacid
-
- MDL: MFCD06201679
- Inchi: 1S/C10H11ClO3S/c1-6(5-10(13)14)4-7(12)8-2-3-9(11)15-8/h2-3,6H,4-5H2,1H3,(H,13,14)
- InChI Key: KIXMFCURAYYUCO-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(CC(C)CC(=O)O)=O)S1
Computed Properties
- Exact Mass: 246.0117431g/mol
- Monoisotopic Mass: 246.0117431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 82.6Ų
Experimental Properties
- Density: 1.345
- Boiling Point: 435.8°C at 760 mmHg
- Flash Point: 217.4°C
- Refractive Index: 1.563
5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022938-1g |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid |
845781-52-4 | 95% | 1g |
£333.00 | 2022-03-01 | |
| Fluorochem | 022938-2g |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid |
845781-52-4 | 95% | 2g |
£613.00 | 2022-03-01 | |
| Fluorochem | 022938-5g |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid |
845781-52-4 | 95% | 5g |
£939.00 | 2022-03-01 | |
| abcr | AB167350-1 g |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid, 95%; . |
845781-52-4 | 95% | 1g |
€633.40 | 2023-05-08 | |
| abcr | AB167350-2 g |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid, 95%; . |
845781-52-4 | 95% | 2g |
€1047.40 | 2023-05-08 | |
| abcr | AB167350-1g |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid, 95%; . |
845781-52-4 | 95% | 1g |
€632.80 | 2025-04-16 | |
| abcr | AB167350-2g |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid, 95%; . |
845781-52-4 | 95% | 2g |
€1046.00 | 2025-04-16 | |
| abcr | AB167350-5g |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid, 95%; . |
845781-52-4 | 95% | 5g |
€2353.30 | 2025-04-16 | |
| abcr | AB167350-5 g |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid, 95%; . |
845781-52-4 | 95% | 5g |
€2356.60 | 2023-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771796-1g |
5-(5-Chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid |
845781-52-4 | 98% | 1g |
¥13492.00 | 2024-07-28 |
5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid Suppliers
5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid
5-(5-Chlorothiophen-2-yl)-3-methyl-5-oxopentanoic Acid: A Comprehensive Overview
5-(5-Chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid, identified by the CAS registry number 845781-52-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure featuring a thiophene ring and a pentanoic acid backbone, has garnered attention due to its potential applications in drug development, electronic materials, and advanced chemical synthesis.
The molecular structure of 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid is notable for its combination of aromatic and aliphatic components. The thiophene ring, substituted with a chlorine atom at the 5-position, contributes to the compound's electronic properties and reactivity. The pentanoic acid moiety, with its ketone group at the 5-position and a methyl substituent at the 3-position, adds further complexity to the molecule's functional groups. This combination makes the compound a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of thiophene-containing compounds in organic electronics. For instance, research published in Nature Communications in 2023 demonstrated that thiophene derivatives can significantly enhance the charge transport properties of organic semiconductors. In this context, 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid has been explored as a potential precursor for synthesizing advanced materials with tailored electronic properties. Its ability to form self-assembled monolayers (SAMs) has been particularly promising for applications in nanotechnology.
In addition to its electronic applications, this compound has shown potential in medicinal chemistry. A study conducted by researchers at Stanford University revealed that analogs of 845781-52-4 exhibit moderate inhibitory activity against certain kinases involved in cancer progression. While further research is needed to establish its therapeutic efficacy, these findings underscore the compound's potential as a lead molecule in drug discovery.
The synthesis of 5-(5-chlorothiophen-2-yl)-3-methyl-5 oxopentanoic acid typically involves multi-step organic reactions, including Friedel-Crafts alkylation and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of the product.
In terms of physical properties, this compound exhibits a melting point of approximately 160°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, which is attributed to the conjugation within the thiophene ring and the carbonyl group.
The integration of computational chemistry techniques has provided deeper insights into the electronic structure of 845781 84. Density functional theory (DFT) calculations have revealed that the compound's frontier molecular orbitals are significantly influenced by the electron-withdrawing chlorine substituent on the thiophene ring. These findings are crucial for understanding its reactivity in various chemical transformations.
In conclusion, 5-(5-chlorothiophen -2 -yl)-3 -methyl -oxo pentanoic acid, with its unique structure and versatile functional groups, continues to be a focal point for researchers across multiple disciplines. Its potential applications span from organic electronics to medicinal chemistry, making it a valuable compound for both academic and industrial research.
845781-52-4 (5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid) Related Products
- 70685-06-2(4-(5-Chlorothiophen-2-yl)-4-oxobutanoic Acid)
- 63202-84-6(1,4-Pentanedione, 1-(5-chloro-2-thienyl)-)
- 473694-31-4( )
- 32427-82-0(1-(5-chloro-2-thienyl)propan-1-one)
- 1226419-79-9(Methyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate)
- 119083-51-1(1,3-Cyclohexanedione, 2-[(5-chloro-2-thienyl)carbonyl]-)
- 63967-35-1(1-Propanone, 1-(5-chloro-2-thienyl)-2,2-dimethyl-)
- 845790-40-1(5-(5-Chloro-2-thienyl)-5-oxovaleric acid)
- 32427-77-3(1-(5-Chlorothiophen-2-yl)butan-1-one)
- 683252-07-5(BUTANEDIOIC ACID, [(5-CHLORO-2-THIENYL)CARBONYL]-, DIMETHYL ESTER)